
Antileishmanial agent-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-19 is a synthetic compound developed to combat leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania. This disease manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The compound has shown promising results in preclinical studies, offering a potential alternative to existing treatments that often come with significant side effects and drug resistance issues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Antileishmanial agent-19 is synthesized through a multi-step process involving the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The synthesis typically involves the following steps:
Formation of Thiourea Derivatives: The initial step involves the reaction of aryl or alkyl isothiocyanates with primary amines to form thiourea derivatives.
Cyclization: The thiourea derivatives undergo cyclization in the presence of a base to form the desired this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis.
Purification: The compound is purified using crystallization or chromatography techniques to ensure high purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-19 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often evaluated for their antileishmanial activity to identify more potent compounds .
Scientific Research Applications
Antileishmanial agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Leishmania parasites at the cellular and molecular levels.
Medicine: Evaluated for its potential as a therapeutic agent in treating leishmaniasis and other parasitic infections.
Industry: Explored for its potential use in developing new antileishmanial drugs and formulations.
Mechanism of Action
The mechanism of action of antileishmanial agent-19 involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness of Antileishmanial Agent-19
This compound stands out due to its unique chemical structure and mechanism of action. Unlike other compounds, it offers a dual mode of action by targeting multiple pathways in the parasites. Additionally, it has shown lower toxicity and higher efficacy in preclinical studies compared to existing treatments .
Properties
Molecular Formula |
C22H18N4O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-(3-methyl-4-oxoquinazolin-2-yl)phenoxy]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H18N4O3/c1-26-21(24-18-7-3-2-6-17(18)22(26)28)15-9-11-16(12-10-15)29-14-20(27)25-19-8-4-5-13-23-19/h2-13H,14H2,1H3,(H,23,25,27) |
InChI Key |
AHVJHWKOAINDDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


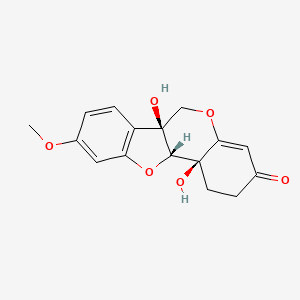
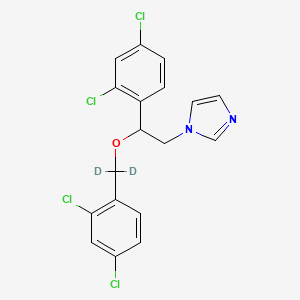
![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)
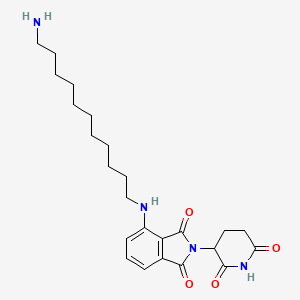
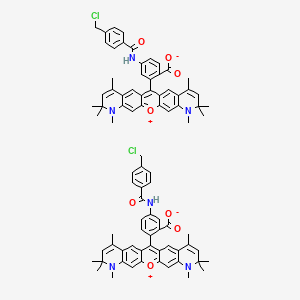
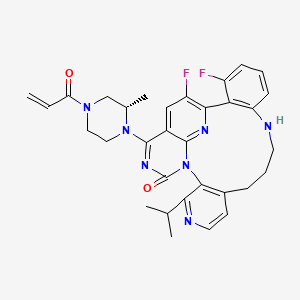
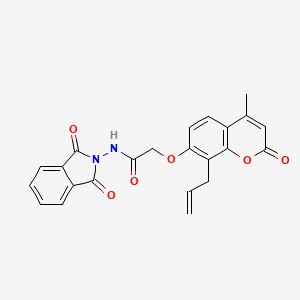
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)
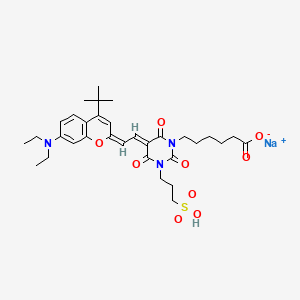
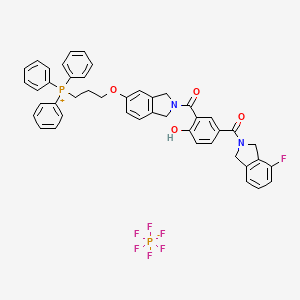

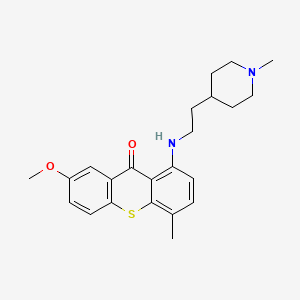
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
